molecular formula C6H10O2S B061100 Tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161404-76-8

Tetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No. B061100
M. Wt: 146.21 g/mol
InChI Key: DCMOTEAFHXHTAL-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-3-carboxylic acid is a sulfur-containing heterocyclic compound that is part of a broader class of compounds known for their potential in pharmaceutical chemistry and material science. Although the provided papers do not directly discuss tetrahydro-2H-thiopyran-3-carboxylic acid, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and catalysts. For example, the synthesis of tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a thio analogue, is achieved by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol . This method could potentially be adapted for the synthesis of tetrahydro-2H-thiopyran-3-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like tetrahydro-2H-thiopyran-3-carboxylic acid can be complex, with multiple stereocenters and functional groups. The vibrational circular dichroism (VCD) study of tetrahydrofuran-2-carboxylic acid provides insights into the behavior of chiral carboxylic acids, including their dimerization in solution . This information is valuable for understanding the molecular interactions and conformational preferences of similar compounds.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions. For instance, functionalized 3,6-dihydro-2H-thiopyrans can be converted into thiolanes through an iodo-oxyacylation reaction . This type of ring contraction reaction could be relevant for the chemical transformations of tetrahydro-2H-thiopyran-3-carboxylic acid, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carboxylic acids are influenced by their intermolecular associations. The study of tetrahydrofuran-2-carboxylic acid using VCD highlights the importance of monomer-dimer equilibria in determining the properties of these compounds in solution . Such insights are crucial for predicting the solubility, stability, and reactivity of tetrahydro-2H-thiopyran-3-carboxylic acid.

Scientific Research Applications

Synthesis of β-hydroxyisovalerylshikonin analogues

  • Scientific Field : Organic Chemistry
  • Application Summary : Tetrahydro-2H-thiopyran-3-carboxylic acid is used in the synthesis of β-hydroxyisovalerylshikonin analogues .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized β-hydroxyisovalerylshikonin analogues display inhibitory activity towards cell lines DU-145 and HeLa .

Synthesis of 2H-Pyrans

  • Scientific Field : Organic Chemistry
  • Application Summary : Tetrahydro-2H-thiopyran-3-carboxylic acid is related to 2H-Pyrans, which are a structural motif present in many natural products .
  • Methods of Application : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
  • Results or Outcomes : The synthesis of 2H-Pyrans has been advanced in recent literature, excluding 2H-Pyrans fused to aromatic rings (i.e., 2H-chromenes) .

Synthesis of Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide

  • Scientific Field : Organic Chemistry
  • Application Summary : Tetrahydro-2H-thiopyran-3-carboxylic acid is related to the synthesis of "Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized “Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide” could have potential applications in various fields, but the specific results or outcomes were not detailed in the source .

Synthesis of Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide

  • Scientific Field : Organic Chemistry
  • Application Summary : Tetrahydro-2H-thiopyran-3-carboxylic acid is used in the synthesis of "Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized “Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide” could have potential applications in various fields, but the specific results or outcomes were not detailed in the source .

Safety And Hazards

The safety and hazards associated with Tetrahydro-2H-thiopyran-3-carboxylic acid include hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 .

properties

IUPAC Name

thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOTEAFHXHTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597370
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-3-carboxylic acid

CAS RN

161404-76-8
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3-carboxylic acid
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